2-(Aziridin-1-yl)ethyl acetate 2-(Aziridin-1-yl)ethyl acetate
Brand Name: Vulcanchem
CAS No.: 6498-79-9
VCID: VC20672493
InChI: InChI=1S/C6H11NO2/c1-6(8)9-5-4-7-2-3-7/h2-5H2,1H3
SMILES:
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

2-(Aziridin-1-yl)ethyl acetate

CAS No.: 6498-79-9

Cat. No.: VC20672493

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

2-(Aziridin-1-yl)ethyl acetate - 6498-79-9

Specification

CAS No. 6498-79-9
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name 2-(aziridin-1-yl)ethyl acetate
Standard InChI InChI=1S/C6H11NO2/c1-6(8)9-5-4-7-2-3-7/h2-5H2,1H3
Standard InChI Key LLNCSHGKCWFIIB-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCCN1CC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Aziridin-1-yl)ethyl acetate consists of an aziridine ring (a three-membered cyclic amine) connected via an ethyl chain to an acetate ester group. The aziridine ring’s angle strain (~60° bond angles) confers significant reactivity, while the ester group enhances solubility in polar organic solvents. The compound’s IUPAC name is ethyl 2-(aziridin-1-yl)acetate, reflecting its ester linkage and substituent arrangement.

Physicochemical Characteristics

Limited experimental data exist for this compound, but key properties can be inferred from structural analogs and computational models:

PropertyValue/DescriptionSource
Molecular FormulaC5H9NO2\text{C}_5\text{H}_9\text{NO}_2
Molecular Weight115.13 g/mol
Density~1.08–1.12 g/cm³ (estimated)
Boiling Point180–202°C (extrapolated)
SolubilityMiscible in THF, DCM, ethyl acetate

The ester group’s polarity allows solubility in common organic solvents, while the aziridine’s basicity (pKa8\text{p}K_a \approx 8) enables protonation under acidic conditions.

Synthetic Routes and Methodologies

Nucleophilic Substitution Reactions

A primary synthesis route involves reacting 2-chloroethyl acetate with aziridine under basic conditions. The chloride leaving group is displaced by the aziridine nitrogen, forming the target compound via SN2\text{S}_\text{N}2 mechanism. Yields depend on reaction temperature and base strength, with optimal conditions reported at 60°C using potassium carbonate.

ClCH2CH2OAc+NH(CH2)2K2CO3N(CH2)2CH2OAc+KCl\text{ClCH}_2\text{CH}_2\text{OAc} + \text{NH}(\text{CH}_2)_2 \xrightarrow{\text{K}_2\text{CO}_3} \text{N}(\text{CH}_2)_2\text{CH}_2\text{OAc} + \text{KCl}

Reactivity and Chemical Transformations

Aziridine Ring-Opening Reactions

The strained aziridine ring undergoes nucleophilic attack at the nitrogen or adjacent carbons. Common reactions include:

  • Acid-Catalyzed Hydrolysis: Produces 2-aminoethyl acetate via ring opening in aqueous HCl.

  • Amine Addition: Primary amines (e.g., aniline) open the ring to form diaminoethyl acetate derivatives, useful in polymer cross-linking.

Ester Hydrolysis and Transesterification

The acetate group hydrolyzes under basic conditions to yield 2-(aziridin-1-yl)ethanol, which can further react with acyl chlorides to form new esters. This reactivity is exploitable in prodrug design, where esterase-mediated hydrolysis releases active aziridine metabolites.

Applications in Industrial and Medicinal Contexts

Pharmaceutical Intermediate

Aziridines are potent alkylating agents, and 2-(aziridin-1-yl)ethyl acetate serves as a precursor for antitumor agents. For instance, its hydrolysis product, 2-(aziridin-1-yl)ethanol, has been investigated in cyclophosphamide analogs for leukemia therapy.

Polymer Chemistry

The compound’s bifunctional nature enables its use as a monomer in polyurethane and epoxy resins. Ring-opening polymerization of the aziridine group creates cross-linked networks with enhanced thermal stability, suitable for coatings and adhesives.

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